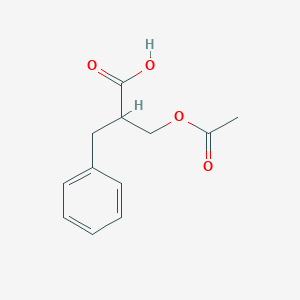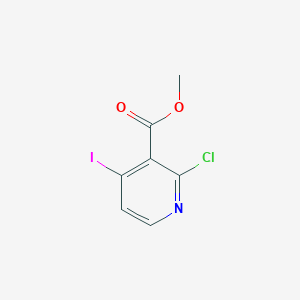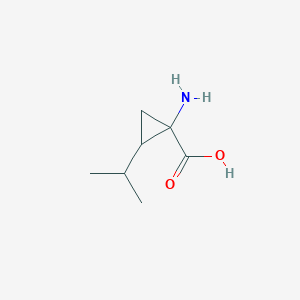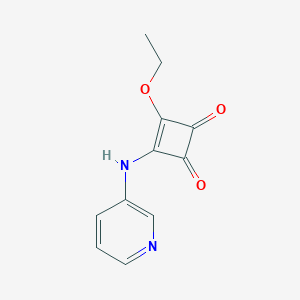
3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione
Overview
Description
The compound “3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione” is a complex organic molecule that contains a cyclobutene ring, a pyridine ring, an ethoxy group, and an amine group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and could potentially have interesting biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions such as Suzuki coupling, aza-Michael addition, and reactions involving magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the amine group could participate in acid-base reactions, the ethoxy group could undergo nucleophilic substitution reactions, and the cyclobutene ring could undergo addition reactions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethoxy-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-4-3-5-12-6-7/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVCSMREHMTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


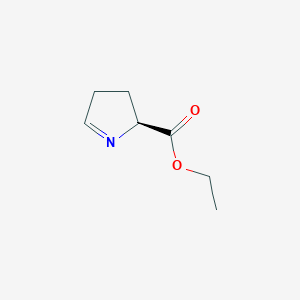
![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
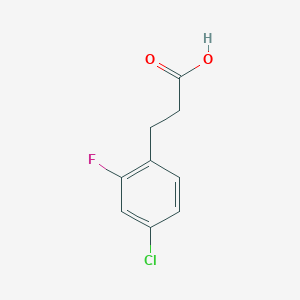
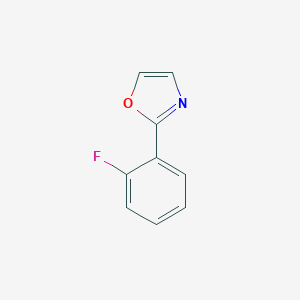


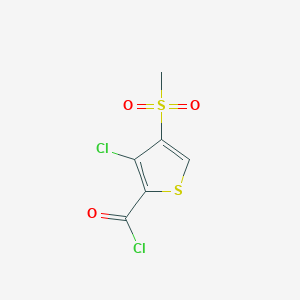
![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)

